Cas no 2229634-54-0 (5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine)
5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine
- 2229634-54-0
- EN300-1922039
- 5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine
-
- Inchi: 1S/C10H12BrN3O2/c11-8-4-10(14(15)16)9(13-6-8)3-7-1-2-12-5-7/h4,6-7,12H,1-3,5H2
- InChI Key: CPZQGKMJIUZDRP-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)[N+](=O)[O-])CC1CNCC1
Computed Properties
- Exact Mass: 285.01129g/mol
- Monoisotopic Mass: 285.01129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 70.7Ų
5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1922039-0.05g |
5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine |
2229634-54-0 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1922039-0.1g |
5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine |
2229634-54-0 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1922039-0.25g |
5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine |
2229634-54-0 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1922039-0.5g |
5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine |
2229634-54-0 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1922039-1.0g |
5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine |
2229634-54-0 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1922039-2.5g |
5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine |
2229634-54-0 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1922039-5.0g |
5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine |
2229634-54-0 | 5g |
$3977.0 | 2023-06-01 | ||
| Enamine | EN300-1922039-10.0g |
5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine |
2229634-54-0 | 10g |
$5897.0 | 2023-06-01 | ||
| Enamine | EN300-1922039-1g |
5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine |
2229634-54-0 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1922039-5g |
5-bromo-3-nitro-2-[(pyrrolidin-3-yl)methyl]pyridine |
2229634-54-0 | 5g |
$3977.0 | 2023-09-17 |
5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine
Introduction to 5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine (CAS No: 2229634-54-0)
5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2229634-54-0, represents a confluence of structural complexity and potential biological activity. Its molecular architecture incorporates multiple functional groups, including a bromo substituent, a nitro group, and a pyrrolidine moiety, which collectively contribute to its distinctive chemical properties and reactivity.
The presence of the bromo atom in the pyridine ring enhances its utility as a synthetic intermediate, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This makes 5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine a valuable building block in the construction of more complex molecules. Additionally, the nitro group introduces electrophilic characteristics, enabling reactions like reduction to an amine or diazotization for further derivatization.
The pyrrolidin-3-ylmethyl side chain adds another layer of complexity, introducing both steric hindrance and potential hydrogen bonding capabilities. This moiety is particularly relevant in medicinal chemistry due to its ability to interact with biological targets in specific ways. The pyrrolidine ring is a common pharmacophore found in numerous bioactive compounds, often contributing to binding affinity and metabolic stability.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds with diverse substituents for their ability to modulate biological pathways effectively. The combination of nitrogen-containing heterocycles like pyridine and pyrrolidine with electrophilic centers such as bromo and nitro groups has been exploited to develop novel therapeutic agents. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in inflammatory pathways and cancer metabolism.
One of the most compelling aspects of 5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with various diseases, particularly cancer. The structural features of this compound make it a candidate for designing inhibitors that target specific kinase domains. By modifying the substituents on the pyridine and pyrrolidine rings, researchers can fine-tune the binding interactions with the active site of kinases, leading to improved selectivity and efficacy.
The pharmaceutical industry has increasingly relied on computational methods to predict the biological activity of novel compounds. Virtual screening techniques have been employed to identify hits from large libraries of molecules, including those derived from 5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine. These methods leverage machine learning algorithms trained on experimental data to prioritize compounds with high potential for therapeutic activity. Such approaches have accelerated the drug discovery process by reducing the reliance on empirical testing alone.
In addition to its role as a synthetic intermediate, 5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine has been explored in materials science applications. The unique electronic properties of its molecular structure make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have investigated its potential as a component in conductive polymers, where its ability to form stable radicals through redox reactions could enhance charge transport properties.
The synthesis of 5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by nitration and subsequent functionalization with pyrrolidine derivatives. Advances in catalytic systems have enabled more efficient and environmentally benign synthetic methodologies, aligning with green chemistry principles.
The biological evaluation of 5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine has revealed several interesting properties beyond its kinase inhibition potential. Studies have shown that it exhibits moderate activity against certain bacterial strains, suggesting applications in antimicrobial therapy. The structural motifs present in this compound may interact with bacterial enzymes or DNA gyrase, disrupting essential cellular processes.
The development of novel analytical techniques has also contributed to a deeper understanding of this compound's behavior in biological systems. Mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) allows for precise quantification and identification of metabolites formed after administration. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the integrity of synthesized analogs during preclinical studies.
The regulatory landscape for pharmaceutical compounds necessitates rigorous testing before they can be approved for clinical use. Good Manufacturing Practices (GMP) ensure that materials like 5-bromo-3-nitro-2-(pyrrolidin-3-yl)methylpyridine are produced consistently and meet quality standards. Preclinical studies involving cell culture assays and animal models help assess toxicity profiles and pharmacokinetic parameters before human trials commence.
The future directions for research on 5-bromo-3-nitro-2-(pyrrolidin-3-ylmethylpyridine) are promising, with ongoing investigations into its derivatives aiming to enhance therapeutic efficacy while minimizing side effects. Innovations in drug delivery systems may also leverage this compound's properties for targeted therapies, improving patient outcomes.
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